Rodocaine
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Overview
Description
Rodocaine is a biochemical compound that has been found to be an effective anesthetic, particularly in the field of ophthalmology. It is suitable for both topical and injectable use, making it versatile in medical applications .
Preparation Methods
Rodocaine can be synthesized through various methods. One common approach involves the preparation of a pharmaceutically acceptable, acid-addition salt of this compound by reacting the this compound free base with the desired acid . This method is particularly useful for creating formulations suitable for ophthalmic anesthesia. The synthetic routes and reaction conditions for this compound typically involve standard organic synthesis techniques, ensuring the purity and efficacy of the final product.
Chemical Reactions Analysis
Rodocaine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the chemical structure of this compound, potentially enhancing its anesthetic properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of this compound.
Scientific Research Applications
Rodocaine has a wide range of scientific research applications, including:
Biology: this compound’s anesthetic properties make it valuable in biological research, particularly in studies involving nerve conduction and pain management.
Medicine: As an effective local anesthetic, this compound is used in ophthalmology for procedures requiring topical or injectable anesthesia. It is also being explored for its potential use in other medical fields.
Industry: this compound’s chemical stability and efficacy make it suitable for industrial applications, particularly in the formulation of anesthetic products.
Mechanism of Action
Rodocaine exerts its anesthetic effects by inhibiting sodium ion channels in neuronal cell membranes. By blocking these channels, this compound prevents the transient increase in permeability of excitable membranes to sodium ions, which is necessary for the generation and conduction of nerve impulses . This mechanism of action is similar to that of other local anesthetics, making this compound effective in providing localized pain relief.
Comparison with Similar Compounds
Rodocaine is often compared with other local anesthetics such as lidocaine, articaine, prilocaine, and mepivacaine . While all these compounds share a similar mechanism of action, this compound is unique in its specific application in ophthalmology. Unlike lidocaine, which is widely used in various medical fields, this compound’s primary use is in eye-related procedures. This specialization makes it a valuable tool in ophthalmic anesthesia.
Similar Compounds
Lidocaine: Widely used in various medical applications, including dental and minor surgical procedures.
Articaine: Known for its rapid onset and short duration of action, commonly used in dental anesthesia.
Prilocaine: Often used in combination with other anesthetics for its synergistic effects.
Mepivacaine: Used in dental and minor surgical procedures, similar to lidocaine but with a slightly longer duration of action.
This compound’s unique properties and applications make it a valuable compound in both medical and scientific research fields.
Properties
CAS No. |
39489-99-1 |
---|---|
Molecular Formula |
C18H25ClN2O |
Molecular Weight |
320.9 g/mol |
IUPAC Name |
3-[(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl]-N-(2-chloro-6-methylphenyl)propanamide |
InChI |
InChI=1S/C18H25ClN2O/c1-13-5-2-8-15(19)18(13)20-17(22)10-12-21-11-4-7-14-6-3-9-16(14)21/h2,5,8,14,16H,3-4,6-7,9-12H2,1H3,(H,20,22)/t14-,16+/m1/s1 |
InChI Key |
ICLIXBRUSBYXEV-ZBFHGGJFSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CCN2CCC[C@@H]3[C@@H]2CCC3 |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CCN2CCCC3C2CCC3 |
Origin of Product |
United States |
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